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Compound of Interest

Compound Name: 4-Chloro-7-nitroquinazoline

Cat. No.: B027136

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-
Chloro-7-nitroquinazoline, a significant heterocyclic compound in medicinal chemistry and
drug development. This document is intended for researchers, scientists, and professionals in
the field of drug development, offering a centralized resource for its structural characterization.

Due to the limited availability of experimental spectra in public databases, this guide presents
high-quality predicted spectroscopic data for tH NMR, 3C NMR, Infrared (IR) Spectroscopy,
and Mass Spectrometry (MS). These predictions are based on well-established computational
models and provide valuable insights into the molecule's structural features. Additionally, this
guide outlines detailed, generalized experimental protocols for acquiring such spectra, ensuring
that researchers can apply these methodologies to their own samples.

Spectroscopic Data Summary

The predicted spectroscopic data for 4-Chloro-7-nitroquinazoline (Molecular Formula:
CsHaCIN3O2, Molecular Weight: 209.59 g/mol ) are summarized in the tables below for easy
reference and comparison.

Table 1: Predicted *H Nuclear Magnetic Resonance
(NMR) Data
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Chemical Shift () o Coupling Constant .
Multiplicity Assignment

(ppm) (9) (Hz)

9.15 S - H-2

8.90 d 9.2 H-5

8.55 dd 9.2,2.4 H-6

8.40 d 2.4 H-8

Note: Predicted using advanced computational algorithms. Actual experimental values may
vary.

Table 2: Predicted **C Nuclear Magnetic Resonance

(NMR) Data

Chemical Shift (8) (ppm) Assignment
155.0 C-4

153.5 C-8a

152.0 C-2

150.0 C-7

129.0 C-5

125.0 C-6

120.0 C-8

118.0 C-4a

Note: Predicted using advanced computational algorithms. Actual experimental values may
vary.

Table 3: Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm~?) Intensity Assignment

3100-3000 Medium Aromatic C-H Stretch

1610 Strong C=N Stretch (Quinazoline ring)
1580 Strong Aromatic C=C Stretch

1530 Strong Asymmetric NO2 Stretch

1350 Strong Symmetric NOz Stretch

850 Strong C-CI Stretch

800-700 Strong Aromatic C-H Bend

Note: Predicted based on functional group analysis and spectral databases.

Table 4: Predicted Mass Spectrometry (MS) Data

m/z Relative Abundance (%) lon

209 100 [M]*+ (35Cl)
211 32 [M+2]* (37Cl)
180 45 [M-NOJ*

164 60 [M-NO2]*

128 30 [M-NO2z-HCI*

Note: Predicted fragmentation pattern under Electron lonization (El). [M]* refers to the
molecular ion.

Experimental Protocols

The following sections detail generalized experimental protocols for acquiring NMR, IR, and MS
spectra for solid organic compounds like 4-Chloro-7-nitroquinazoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR Spectroscopy of a Solid Organic Compound
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e Sample Preparation:

o

Accurately weigh 5-10 mg of the solid sample for tH NMR or 20-50 mg for 13C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
CDClsz, DMSO-de) in a clean, dry vial.[1]

Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex
mixer.

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a
clean 5 mm NMR tube to remove any particulate matter.

The final sample height in the NMR tube should be approximately 4-5 cm.[2]

e Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer onto the deuterium signal of the solvent.[3]

Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.[3]
For 13C NMR, set up a standard proton-decoupled pulse sequence.[3]

Set the appropriate spectral width, acquisition time, and number of scans to achieve a
good signal-to-noise ratio.[3]

A relaxation delay may be necessary, particularly for quantitative 13C NMR.[3]

» Data Processing:

o Apply Fourier transformation to the acquired Free Induction Decay (FID).[3]

o Phase correct the resulting spectrum.

o Perform baseline correction.
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o Reference the spectrum to the residual solvent peak or an internal standard (e.g.,
Tetramethylsilane, TMS, at 0 ppm).[3]

Infrared (IR) Spectroscopy

FT-IR Spectroscopy of a Solid Organic Compound using a KBr Pellet
e Sample Preparation:

o Weigh approximately 1-2 mg of the solid sample and 100-200 mg of dry, spectroscopic
grade Potassium Bromide (KBr).[4][5]

o Grind the sample and KBr together in an agate mortar and pestle until a fine,
homogeneous powder is obtained.[5] The particle size should be less than the wavelength
of the IR radiation to minimize scattering.[6]

o Transfer the mixture to a pellet die.

o Apply pressure using a hydraulic press (typically 8-10 tons) to form a transparent or
translucent pellet.[5]

o Data Acquisition:

[¢]

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

o

Acquire a background spectrum of the empty sample compartment.

[e]

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400
cm=1).[7]

[e]

The final spectrum is the ratio of the sample spectrum to the background spectrum,
expressed as transmittance or absorbance.

Mass Spectrometry (MS)

Electron lonization (El) Mass Spectrometry of a Solid Organic Compound

e Sample Introduction:
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o For volatile and thermally stable solids, a direct insertion probe is commonly used.[8]

o Place a small amount of the solid sample (microgram to nhanogram range) into a capillary
tube or onto the probe tip.[8]

o Insert the probe into the ion source of the mass spectrometer.

« lonization and Analysis:

o The sample is vaporized by heating the probe.[9]

[¢]

The gaseous molecules are then bombarded with a beam of high-energy electrons
(typically 70 eV), causing ionization and fragmentation.[8][9]

[¢]

The resulting positive ions are accelerated into the mass analyzer.

[e]

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

A detector records the abundance of each ion.

[e]

o Data Interpretation:
o The resulting mass spectrum is a plot of relative ion abundance versus m/z.
o The molecular ion peak ([M]*) provides the molecular weight of the compound.
o The fragmentation pattern provides structural information about the molecule.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound.
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General Workflow for Spectroscopic Analysis
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General Workflow for Spectroscopic Analysis of an Organic Compound
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This technical guide serves as a foundational resource for the spectroscopic characterization of
4-Chloro-7-nitroquinazoline. The provided predicted data and standardized protocols will aid
researchers in their efforts to synthesize, identify, and utilize this and similar compounds in the
advancement of drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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